molecular formula C13H13ClF6N4O3S B2959866 N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-trifluoromethanesulfonylpiperazine-1-carboxamide CAS No. 2060748-07-2

N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-trifluoromethanesulfonylpiperazine-1-carboxamide

Cat. No. B2959866
CAS RN: 2060748-07-2
M. Wt: 454.77
InChI Key: FXWVDGDGOSYXJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are used in the protection of crops from pests and have applications in the pharmaceutical and veterinary industries .


Synthesis Analysis

While specific synthesis methods for this compound were not found, TFMP derivatives like 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) are synthesized using various methods . These methods could potentially be adapted for the synthesis of the requested compound.


Molecular Structure Analysis

The molecular structure of this compound would likely include a pyridine ring with a trifluoromethyl group attached, given its similarity to other TFMP derivatives .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been utilized in the synthesis of sulfonamides, demonstrating its role in promoting cyclization reactions to form pyrrolidines and polycyclic systems efficiently. Such reactions highlight its importance in creating structurally complex molecules for further chemical and pharmaceutical studies (Haskins & Knight, 2002).

Role in Inhibiting Gene Expression

  • Research has explored the structure-activity relationship of related compounds, focusing on inhibiting transcription mediated by NF-kappaB and AP-1 transcription factors. These studies are crucial for understanding the compound's potential in modulating gene expression, which is significant for therapeutic applications in diseases where these pathways are dysregulated (Palanki et al., 2000).

Antitumor and Antimicrobial Activities

  • The compound's derivatives have been synthesized to explore their antitumor and antimicrobial activities. This research underscores the potential of the compound in leading to new treatments for cancer and infections by providing foundational knowledge for drug discovery and development (Riyadh, 2011).

Development of Anticancer Compounds

  • Studies on related structures have led to the synthesis of new compounds with significant antibacterial and anticancer evaluation. Such research demonstrates the compound's relevance in medicinal chemistry for creating more effective and selective anticancer agents (Bondock & Gieman, 2015).

Material Science Applications

  • The compound's derivatives have been used in the synthesis of novel fluorinated polyamides containing pyridine and sulfone moieties. These materials show promise in various applications due to their excellent thermal stability, mechanical strength, and low dielectric constants, important for advanced material applications (Liu et al., 2013).

Future Directions

The future of TFMP derivatives is promising, with many novel applications expected to be discovered . More than 20 new TFMP-containing agrochemicals have acquired ISO common names, and several pharmaceutical and veterinary products containing the TFMP moiety have been granted market approval .

properties

IUPAC Name

N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-4-(trifluoromethylsulfonyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClF6N4O3S/c14-9-5-8(12(15,16)17)6-21-10(9)7-22-11(25)23-1-3-24(4-2-23)28(26,27)13(18,19)20/h5-6H,1-4,7H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXWVDGDGOSYXJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)NCC2=C(C=C(C=N2)C(F)(F)F)Cl)S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClF6N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-trifluoromethanesulfonylpiperazine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.